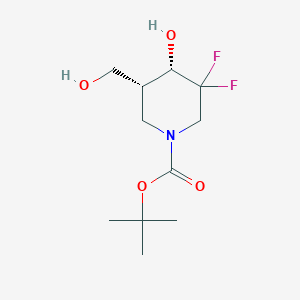
cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine: is a chemical compound with the molecular formula C11H19F2NO3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of fluorinating agents and protecting group strategies to ensure selective functionalization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods would typically use batch or continuous flow reactors to control reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can yield the free amine.
Scientific Research Applications
Chemistry: In organic synthesis, cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is used as a building block for more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activity. Piperidine derivatives are known to exhibit a range of pharmacological properties, including antiviral, antibacterial, and anticancer activities. This makes this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is not well-documented. like other piperidine derivatives, it likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Boc-4-hydroxypiperidine: This compound is similar but lacks the difluoro and hydroxymethyl groups.
tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate: This compound is a cis-trans mixture and has similar functional groups.
Uniqueness: cis-1-Boc-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine is unique due to the presence of both difluoro and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H19F2NO4 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
tert-butyl (4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3/t7-,8+/m1/s1 |
InChI Key |
VPLQVCYHEZXTMT-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C(C1)(F)F)O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















